Home > Products > Screening Compounds P141932 > Ursodesoxycholic Acid Diformate
Ursodesoxycholic Acid Diformate - 6159-50-8

Ursodesoxycholic Acid Diformate

Catalog Number: EVT-13551943
CAS Number: 6159-50-8
Molecular Formula: C26H40O6
Molecular Weight: 448.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ursodesoxycholic Acid Diformate is a derivative of ursodesoxycholic acid, a bile acid that has gained attention for its therapeutic applications, particularly in liver diseases. Ursodesoxycholic acid is classified as a secondary bile acid produced primarily by intestinal bacteria and is known for its hydrophilic properties, which contribute to its reduced toxicity compared to other bile acids. This compound is utilized in various clinical settings, particularly for the treatment of primary biliary cholangitis and gallstones.

Source

Ursodesoxycholic acid was first identified in the bile of bears from the genus Ursus, which is reflected in its name. It is synthesized endogenously in humans, albeit in smaller amounts, primarily through the metabolism of chenodeoxycholic acid by gut microbiota. The compound can also be derived synthetically through various chemical and enzymatic methods, enhancing its availability for therapeutic use.

Classification

Ursodesoxycholic acid belongs to the class of organic compounds known as dihydroxy bile acids. It is categorized under bile acids and derivatives, specifically classified as a choleretic agent due to its ability to stimulate bile flow. Its chemical structure features two hydroxyl groups at positions 3 and 7 on the steroid nucleus, contributing to its biological activity.

Synthesis Analysis

Methods

The synthesis of ursodesoxycholic acid can be achieved through several methods:

  1. Chemical Synthesis: Traditional chemical synthesis involves multiple steps including oxidation and reduction processes. For example, chenodeoxycholic acid can be oxidized and subsequently reduced to yield ursodesoxycholic acid with high selectivity and purity .
  2. Enzymatic Synthesis: Recent advancements have introduced enzymatic pathways that utilize specific enzymes to catalyze the conversion of precursor molecules into ursodesoxycholic acid. This method often results in higher yields and fewer by-products compared to chemical synthesis .
  3. Chemoenzymatic Methods: These combine chemical reactions with enzymatic processes to optimize yield and efficiency. For instance, a multi-enzymatic approach allows for one-pot synthesis, significantly streamlining the production process .

Technical Details

The synthesis typically involves:

  • Oxidation: Converting chenodeoxycholic acid into 3α-hydroxy-7β-carbonyl-5β-cholanic acid.
  • Reduction: Hydrogenation under mild conditions using catalysts such as Raney nickel or cobalt.
  • Purification: Crystallization techniques are employed to isolate pure ursodesoxycholic acid from reaction mixtures.
Molecular Structure Analysis

Structure

The molecular formula of ursodesoxycholic acid is C24H40O4C_{24}H_{40}O_{4} with a molar mass of approximately 392.57 g/mol. The structure features a steroid backbone characteristic of bile acids, with hydroxyl groups at the 3 and 7 positions.

Data

  • Melting Point: Approximately 203 °C.
  • CAS Number: 128-13-2.
  • SMILES Notation: C[C@H]1(C)[C@H]2[C@@H](O)[C@H](O)[C@H]1CC[C@H]2C(=O)O.

The stereochemistry plays a crucial role in its biological function, influencing how it interacts with cellular receptors and transporters .

Chemical Reactions Analysis

Reactions

Ursodesoxycholic acid undergoes various biochemical reactions, including:

  • Conjugation: It can be conjugated with amino acids (e.g., glycine or taurine) to enhance solubility and facilitate excretion.
  • Hydroxylation: Metabolic pathways can further modify the compound through hydroxylation, leading to various metabolites .

Technical Details

The primary reaction pathways involve:

  1. Phase I Metabolism: Hydroxylation reactions mediated by cytochrome P450 enzymes.
  2. Phase II Metabolism: Conjugation reactions involving uridine diphosphate-glucuronosyltransferases that facilitate elimination from the body .
Mechanism of Action

Process

Ursodesoxycholic acid exerts its therapeutic effects through several mechanisms:

  • Choleretic Effect: It increases bile flow by stimulating hepatocytes and promoting bile salt secretion.
  • Immunomodulation: The compound exhibits immunomodulatory properties that may help reduce liver inflammation.
  • Protection Against Toxicity: By altering membrane fluidity and reducing apoptosis in hepatocytes, it protects liver cells from damage caused by toxic bile acids .

Data

Research indicates that ursodesoxycholic acid may also influence cholesterol metabolism and has been shown to reduce cholesterol saturation in bile, thereby preventing gallstone formation .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Ursodesoxycholic acid is relatively insoluble in water but soluble in organic solvents like ethanol.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pKa Values: The compound exhibits weak acidic properties due to the carboxylic group.
  • Interactions: It interacts with various proteins involved in bile transport and metabolism, influencing its pharmacokinetics .
Applications

Ursodesoxycholic acid has several scientific uses:

  1. Therapeutic Agent: Widely used in treating liver diseases such as primary biliary cholangitis and certain types of gallstones.
  2. Research Tool: Employed in studies investigating bile acid metabolism and liver function.
  3. Potential Chemopreventive Agent: Research is ongoing into its role in preventing liver cancer due to its protective effects on liver cells .
Synthetic Pathways and Methodological Innovations

Biocatalytic Synthesis Using Engineered Hydroxysteroid Dehydrogenases

Hydroxysteroid dehydrogenases (HSDHs) serve as pivotal biocatalysts in the stereoselective synthesis of ursodeoxycholic acid (UDCA) precursors essential for diformate derivatization. Engineered 7α-HSDH and 7β-HSDH enable the sequential epimerization of chenodeoxycholic acid (CDCA): 7α-HSDH oxidizes the C7 α-hydroxyl group to a keto intermediate (7-ketolithocholic acid, 7-KLCA), while 7β-HSDH reduces it to the β-configuration in UDCA [1] [7]. Recent innovations focus on enzyme engineering to overcome solubility and activity limitations. For example, truncation mutants (e.g., Tyr274Stop in guinea pig 11β-HSDH) improve soluble expression in E. coli by 15-fold, enhancing catalytic efficiency [5]. Similarly, mutagenesis of 7β-HSDH from Ruminococcus torques (e.g., Phe80Leu/Thr105Ser) increases thermal stability by 40%, enabling reactions at 45°C without significant activity loss [3].

Cofactor regeneration is integrated via coexpression of auxiliary enzymes:

  • Lactate dehydrogenase (LDH) from Lactobacillus delbrueckii regenerates NAD⁺ from pyruvate.
  • Glucose dehydrogenase (GDH) from Priestia megaterium regenerates NADPH via glucose oxidation [3].This system achieves 99% conversion of 100 mM CDCA to UDCA within 2 hours in engineered E. coli UCA23 whole cells, eliminating exogenous cofactor requirements [3].

Table 1: Engineered HSDH Variants for UDCA Synthesis

EnzymeSourceMutationActivity (U/mg)Thermal Stability
7α-HSDHBrevundimonas sp.Wild-type471.030°C (t₁/₂: 4 h)
7β-HSDHR. torquesPhe80Leu/Thr105Ser320.545°C (t₁/₂: 6 h)
11β-HSDHGuinea pigTyr274Stop188.337°C (t₁/₂: 12 h)

Chemoenzymatic Epimerization Strategies for Diformate Derivatization

Chemoenzymatic routes synergize chemical selectivity with enzymatic stereospecificity to streamline UDCA diformate synthesis. A key advancement is the reductive pathway using lithocholic acid (LCA) as a substrate. Here, P450 monooxygenase (e.g., from Bacillus megaterium) catalyzes C-7β-hydroxylation of LCA, followed by chemical formylation of the C24 carboxyl and C3/C7 hydroxyl groups [7] [4]. This reduces traditional seven-step chemical synthesis to three steps, boosting yield from 30% to 85% [4].

Alternatively, oxidative epimerization leverages CA as a low-cost precursor:

  • Chemical dehydrogenation at C7 generates 7-keto-deoxycholic acid.
  • 7β-HSDH reduces the keto group to yield UDCA.
  • Diformate esterification employs formic anhydride under mild conditions (25°C, 2 h) [7].Critical to this route is bile acid deconjugation using recombinant acylases (e.g., from Lactobacillus plantarum), which hydrolyze tauro/glycine-conjugated bile salts in 20 minutes at 50°C [4].

Table 2: Chemoenzymatic vs. Chemical Routes to UDCA Diformate

RouteStepsKey Reagents/EnzymesYieldEnvironmental Impact
Chemical Synthesis7Hydrazine, CrO₃, pyridine30–43%High waste generation
Reductive (LCA route)3P450 monooxygenase, formic anhydride85%Low solvent use
Oxidative (CA route)47β-HSDH, formic anhydride78%Moderate

Substrate Specificity in Microbial Whole-Cell Biotransformation Systems

Whole-cell biocatalysts exploit microbial metabolism to overcome solubility and inhibition barriers in UDCA synthesis. Substrate loading tolerance varies significantly across strains:

  • Engineered E. coli UCA23 coexpressing 7α-HSDH, 7β-HSDH, LDH, and GDH achieves 99% conversion at 100 mM CDCA (40 g/L) due to compartmentalized enzymes and endogenous cofactors [3].
  • Wild-type Clostridium absonum converts ≤10 mM CDCA, as higher concentrations inhibit 7α-HSDH activity by >60% [1].

Solvent additives modulate membrane permeability and substrate uptake. For example:

  • 5% (v/v) dimethyl sulfoxide (DMSO) enhances CDCA diffusion into E. coli cells, accelerating conversion by 2.3-fold.
  • Nonionic surfactants (e.g., Tween-80) prevent cell aggregation and stabilize 7β-HSDH at 50 mM substrate loads [3].Conversely, CA exhibits lower bioavailability than CDCA due to its C12 α-hydroxyl group, which hinders active transport into bacterial cells [4].

Table 3: Substrate Specificity in Microbial Biotransformation Systems

BiocatalystSubstrateMax Loading (mM)Conversion RateKey Limitation
E. coli UCA23 (engineered)CDCA10099%None
C. absonum (wild-type)CDCA1045%Substrate inhibition
B. megaterium (P450-expressing)LCA5070%Oxygen transfer limitation

Flow Reactor Optimization for Multi-Step Synthesis Efficiency

Continuous flow systems address bottlenecks in chemoenzymatic UDCA diformate production, particularly for reactions requiring precise temperature control or hazardous reagents. Enzyme immobilization in microreactors enables reagent recycling and extended catalyst lifespans. For instance, HSDHs immobilized on epoxy-functionalized silica retain >90% activity after 10 reaction cycles, reducing enzyme costs by 60% [4] [6].

Multi-step integration exemplifies flow chemistry’s versatility:

  • Step 1: CA deconjugation in a packed-bed reactor with immobilized acylase (residence time: 15 min, 50°C).
  • Step 2: Epimerization in a temperature-controlled enzymatic reactor (7α-HSDH/7β-HSDH, 37°C).
  • Step 3: Continuous esterification via inline mixing with formic anhydride [6].This cascade reduces total reaction time from 48 hours (batch) to 3 hours, with in-line membrane separation removing byproducts between steps [4].

Machine learning-assisted optimization further enhances efficiency. Neural networks model relationships between flow rate (0.1–5 mL/min), temperature (25–50°C), and substrate concentration (10–200 mM) to predict optimal conditions for 95% UDCA yield. Real-time FTIR monitoring adjusts parameters dynamically, minimizing ketone byproduct formation [6].

Table 4: Flow Reactor Configurations for UDCA Synthesis Steps

Reaction StepReactor TypeImmobilized CatalystResidence TimeYield
DeconjugationPacked-bedL. plantarum acylase15 min98%
EpimerizationCSTR7α/7β-HSDH co-immobilized90 min95%
Diformate esterificationMicro-tubularSulfonic acid resin30 min97%

Compounds Mentioned: Ursodesoxycholic Acid Diformate; Chenodeoxycholic Acid (CDCA); Cholic Acid (CA); Lithocholic Acid (LCA); 7-Ketolithocholic Acid (7-KLCA); Hydroxysteroid Dehydrogenases (7α-HSDH, 7β-HSDH); Glucose Dehydrogenase (GDH); Lactate Dehydrogenase (LDH); Formic Anhydride.

Properties

CAS Number

6159-50-8

Product Name

Ursodesoxycholic Acid Diformate

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-diformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C26H40O6

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C26H40O6/c1-16(4-7-23(29)30)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(31-14-27)12-17(25)13-22(24)32-15-28/h14-22,24H,4-13H2,1-3H3,(H,29,30)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1

InChI Key

LMKQATDCJXKIJD-LBSADWJPSA-N

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.